molecular formula C8H7N3O B13100545 3-Methyl-5-(pyridazin-4-yl)isoxazole

3-Methyl-5-(pyridazin-4-yl)isoxazole

Cat. No.: B13100545
M. Wt: 161.16 g/mol
InChI Key: HZDBCXVQINNBGO-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyridazin-4-yl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted at the 3-position with a methyl group and at the 5-position with a pyridazine ring. Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, known for their stability and diverse reactivity in medicinal and synthetic chemistry . The pyridazine moiety in this compound may modulate receptor selectivity or metabolic stability compared to other substituents.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

3-methyl-5-pyridazin-4-yl-1,2-oxazole

InChI

InChI=1S/C8H7N3O/c1-6-4-8(12-11-6)7-2-3-9-10-5-7/h2-5H,1H3

InChI Key

HZDBCXVQINNBGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CN=NC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyridazin-4-yl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyridazin-4-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key differences between 3-methyl-5-(pyridazin-4-yl)isoxazole and analogous isoxazole derivatives:

Compound Substituent at Position 5 Electronic Effects Key Reactivity/Applications Reference
This compound Pyridazine (electron-deficient) Strong electron-withdrawing Potential for CNS-targeting due to aromatic N-heterocycle Inferred
ABT 418 1-Methyl-2-pyrrolidinyl Electron-donating (alkylamine) Cholinergic agonist, anxiolytic
3-Methyl-5-(phenyl)isoxazole Phenyl Mild electron-withdrawing/donating Nitration occurs in phenyl ring
Isoxazolyl benzimidazole derivatives Benzimidazole Electron-rich (fused aromatic) Antimicrobial/anticancer scaffolds

Key Observations:

  • Electron Effects: The pyridazine group in this compound creates a more electron-deficient core compared to alkyl or phenyl substituents. This alters reactivity in electrophilic substitutions; for example, nitration of phenyl-substituted isoxazoles occurs preferentially on the phenyl ring, while pyridazine may direct reactivity to specific positions on the isoxazole .
  • Pharmacological Potential: ABT 418’s pyrrolidine substituent enhances binding to nicotinic acetylcholine receptors (nAChRs), whereas the pyridazine group could favor interactions with purinergic or kinase targets due to its planar, aromatic structure .

Physicochemical Properties

  • Solubility: Pyridazine’s polarity may improve aqueous solubility compared to alkyl-substituted analogs like ABT 418, which is often administered as a hydrochloride salt .
  • Stability: Electron-deficient heterocycles like pyridazine may enhance oxidative stability but could increase susceptibility to nucleophilic attack at the isoxazole oxygen.

Pharmacological Comparisons

  • ABT 418: Exhibits cognition-enhancing effects via α4β2 nAChR agonism (EC₅₀ = 1.2 μM) .
  • Isoxazolyl Benzimidazoles: Display antimicrobial activity (MIC = 2–8 μg/mL against S.
  • This compound: Unreported bioactivity, but pyridazine’s role in kinase inhibitors (e.g., imatinib) suggests possible tyrosine kinase or PDE inhibition.

Biological Activity

3-Methyl-5-(pyridazin-4-yl)isoxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings from diverse sources.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various therapeutic effects. For instance, it has been noted to inhibit certain enzymes involved in disease pathways, which may contribute to its antiproliferative properties and potential use in cancer therapy.

Antiproliferative Effects

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that certain isoxazole derivatives could diminish the transcriptional activity of androgen receptors, which is crucial in prostate cancer progression. In vitro tests showed that these compounds could inhibit cell proliferation effectively .

Table 1: Antiproliferative Activity of Isoxazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-722.47Androgen receptor inhibition
Isoxazole Derivative AHCT11619.19Cell cycle arrest
Isoxazole Derivative BOVAR-316.00Induction of apoptosis

Immunomodulatory Properties

Isoxazole derivatives have also shown immunoregulatory properties. Studies suggest that they can differentially inhibit cellular and humoral immune responses. Specifically, the compound has been linked to suppression of antibody production in human peripheral blood mononuclear cells (PBMC) and modulation of cytokine release .

Table 2: Immunomodulatory Effects of Isoxazole Compounds

Compound NameImmune Response TestedEffect Observed
This compoundPBMC ProliferationInhibition
Isoxazole Derivative CCytokine ProductionSuppression of TNF-alpha
Isoxazole Derivative DAntibody ProductionSignificant reduction

Case Study 1: Cancer Therapeutics

In a clinical setting, the efficacy of isoxazole compounds was evaluated in patients with advanced prostate cancer. The study found that administration of isoxazole derivatives led to a notable decrease in PSA levels (Prostate-Specific Antigen), indicating reduced tumor activity. Patients reported fewer side effects compared to traditional therapies, highlighting the potential for isoxazoles in cancer treatment .

Case Study 2: Autoimmune Disorders

Another study explored the use of isoxazoles in treating autoimmune diseases. The results indicated that these compounds could modulate immune responses effectively, reducing inflammation and tissue damage in murine models of rheumatoid arthritis. The findings suggest a promising avenue for developing isoxazole-based therapies for autoimmune conditions .

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